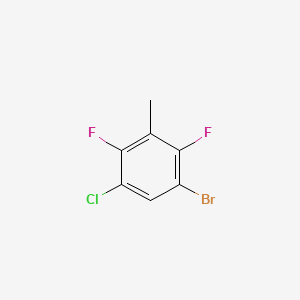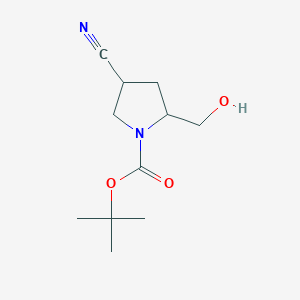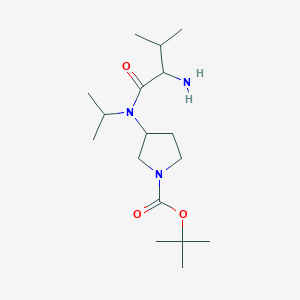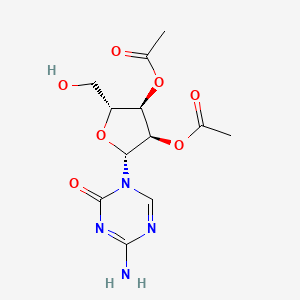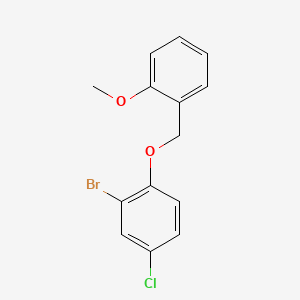
(R)-2-Amino-4-methyl-N-phenethylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-methyl-N-phenethylpentanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an amino group, a methyl group, and a phenethyl group attached to a pentanamide backbone, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-N-phenethylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-4-methylpentanoic acid and phenethylamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where ®-2-Amino-4-methylpentanoic acid is reacted with phenethylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-Hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-2-Amino-4-methyl-N-phenethylpentanamide.
Industrial Production Methods
Industrial production of ®-2-Amino-4-methyl-N-phenethylpentanamide may involve large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-4-methyl-N-phenethylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethyl derivatives.
科学的研究の応用
®-2-Amino-4-methyl-N-phenethylpentanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications as a drug candidate for treating neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-2-Amino-4-methyl-N-phenethylpentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, ion channels, and enzymes involved in pain signaling and neurological functions.
Pathways Involved: It modulates signaling pathways related to neurotransmission, pain perception, and inflammation.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-4-methyl-N-phenethylpentanamide
- ®-2-Amino-4-methyl-N-benzylpentanamide
- ®-2-Amino-4-methyl-N-phenethylbutanamide
Uniqueness
®-2-Amino-4-methyl-N-phenethylpentanamide is unique due to its specific chiral configuration and the presence of the phenethyl group, which imparts distinct biological and chemical properties compared to its analogs. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
(2R)-2-amino-4-methyl-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)10-13(15)14(17)16-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10,15H2,1-2H3,(H,16,17)/t13-/m1/s1 |
InChIキー |
XTVMZZSWRGAPKM-CYBMUJFWSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)NCCC1=CC=CC=C1)N |
正規SMILES |
CC(C)CC(C(=O)NCCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


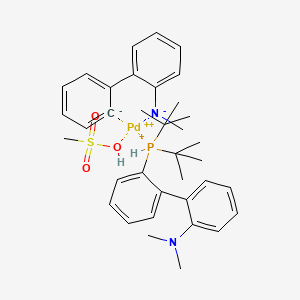
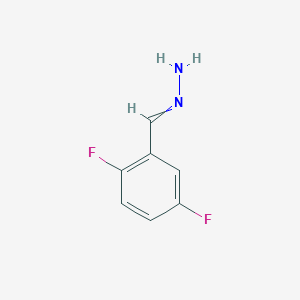
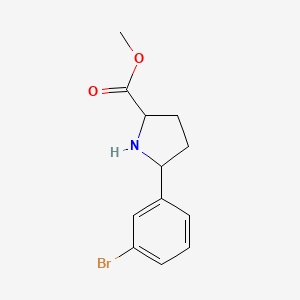
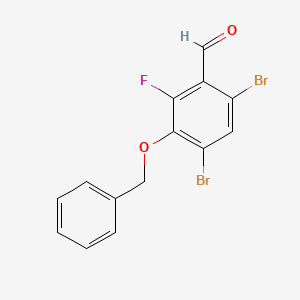
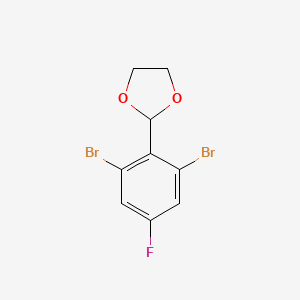
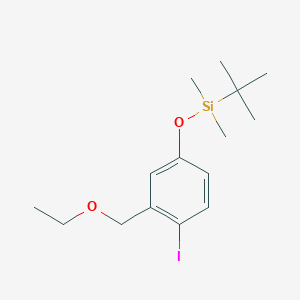
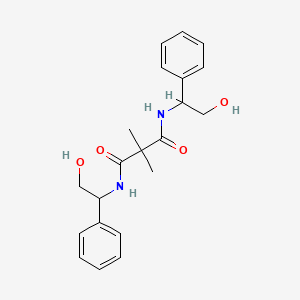
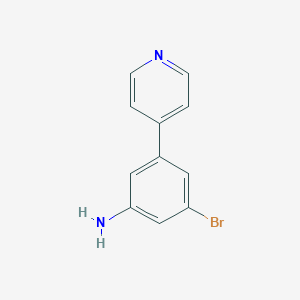
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
